6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Description
Properties
IUPAC Name |
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c1-13-8-10-14(11-9-13)18-23-20(27-24-18)16-6-4-12-25-19(16)22-17-7-3-2-5-15(17)21(25)26/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBXORHLIFFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase. This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway. This pathway is involved in numerous physiological processes, including muscle contraction, heart rate regulation, learning, and memory. The accumulation of acetylcholine enhances the transmission of signals in this pathway.
Result of Action
The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels. On a cellular level, this can enhance cholinergic transmission, affecting various physiological processes. The compound has shown significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications.
Biochemical Analysis
Biological Activity
The compound 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H14N4O2
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly for its antitumor properties.
Antitumor Activity
Research indicates that quinazoline derivatives, including the target compound, exhibit potent antitumor activity. Specifically:
- Mechanism of Action : The compound may act as an inhibitor of tyrosine kinase receptors (TKR), which are often overexpressed in cancers such as breast and ovarian cancer. By inhibiting these receptors, the compound can potentially disrupt cancer cell proliferation and survival pathways .
Case Studies and Experimental Findings
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) .
- A study reported that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells .
- Selectivity Ratios :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique arrangement of oxadiazole and pyridoquinazoline rings, contributing to its diverse chemical properties. The molecular formula is with a molecular weight of approximately 302.33 g/mol. The structural complexity allows for interactions with various biological targets, enhancing its potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one have shown significant cytotoxic effects against several cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways such as the p53 and MAPK pathways .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Studies have demonstrated that derivatives containing this structure exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial survival .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in inflammatory processes, making it a candidate for developing anti-inflammatory drugs .
Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective effects due to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This property opens avenues for exploring treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light efficiently when subjected to electrical currents positions it as a potential candidate for enhancing the performance of OLED devices .
Photovoltaic Cells
Research has explored the use of oxadiazole derivatives in organic photovoltaic cells due to their favorable charge transport properties. Incorporating these compounds can improve the efficiency of solar cells by facilitating better electron mobility .
Data Summary Table
Case Study 1: Anticancer Properties
A study conducted on a series of oxadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that structural modifications could enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Activity
In a comparative analysis of several oxadiazole derivatives, this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl or halogen groups at positions 6–9 yield moderate-to-high efficiencies (68–82%) . Bulky groups (e.g., oxadiazoles) require optimized coupling protocols.
- Synthetic Efficiency : Ultrasound-assisted methods (e.g., for compound 3a in ) improve yields (up to 93%) compared to traditional heating.
Table 2: In Silico Antiviral Activity (SARS-CoV-2 RdRp)
*Docking scores suggest oxadiazole derivatives interact strongly with RdRp’s active site, likely due to the oxadiazole’s electron-deficient nature.
Stability and Physicochemical Properties
- Oxadiazole Stability : The 1,2,4-oxadiazole ring confers metabolic resistance to hydrolysis, improving in vivo stability over ester-containing analogues .
- Solubility : Methyl and methoxy groups enhance lipophilicity, whereas tetrazole or carboxylic acid derivatives (e.g., 3t in ) improve aqueous solubility.
- Spectral Signatures : All derivatives show a carbonyl IR peak near 1700 cm⁻¹, while substituents alter ¹H NMR shifts (e.g., C-9 proton splitting patterns) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursor heterocycles and functionalization of the oxadiazole ring. Key steps include:
- Using coupling reagents like EDCI/HOBt for amide bond formation between pyrido-quinazolinone and oxadiazole intermediates.
- Optimizing solvent polarity (e.g., acetonitrile, DMF) to enhance reactivity, as non-polar solvents may hinder cyclization .
- Monitoring reaction progress via TLC or HPLC, with yield improvements achieved by controlling temperature (80–100°C) and inert atmospheres.
- Experimental Design Tip : Perform small-scale trials with varying solvents and catalysts (e.g., p-toluenesulfonic acid) to identify optimal conditions.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~160–170 ppm for oxadiazole).
- X-ray crystallography : Resolve tautomeric forms and confirm molecular packing, as demonstrated for related pyrido-quinazolinones .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- Data Analysis : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric assignments.
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity with primary amines, and what methods can detect these forms?
- Methodological Answer :
- Tautomer Impact : The pyrido-quinazolinone core may exhibit keto-enol tautomerism, altering nucleophilic sites. Primary amines selectively react with the keto form due to steric and electronic factors .
- Detection Methods :
- X-ray crystallography : Directly visualize tautomeric states in solid phase.
- VT-NMR (Variable Temperature) : Observe dynamic equilibria in solution by tracking proton shifts across temperatures.
- DFT Calculations : Predict stable tautomers and their electronic profiles.
- Experimental Design : Compare reactivity in polar vs. non-polar solvents to correlate tautomer prevalence with reaction outcomes.
Q. What computational approaches are suitable for predicting the electronic properties and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the oxadiazole ring’s hydrogen-bonding capacity.
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories.
- Data Validation : Cross-validate docking scores with experimental IC50 values from enzyme inhibition assays.
Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinazoline derivatives?
- Methodological Answer :
- Systematic Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. halogenated analogs) on activity, as seen in triazoloquinazolinone studies .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding variables.
- Case Study : If one study reports antihistaminic activity while another shows no effect, re-test the compound under both protocols to isolate methodological discrepancies.
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro :
- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability.
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction.
- In Vivo :
- Rodent Models : Measure bioavailability via IV/PO dosing, with LC-MS/MS quantification in plasma.
- Tissue Distribution : Radiolabel the compound and track accumulation in target organs.
- Data Interpretation : Corrogate in vitro metabolic data with in vivo clearance rates to predict human pharmacokinetics.
Contradiction Analysis & Troubleshooting
Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) during characterization?
- Methodological Answer :
- Dynamic Effects : Consider rotational barriers (e.g., hindered aryl-oxadiazole bonds) causing unexpected splitting. Use VT-NMR to probe temperature-dependent line broadening.
- Impurity Check : Re-crystallize the compound and re-run NMR in deuterated DMSO or CDCl3 to exclude solvent artifacts.
- Synchrotron XRD : If available, resolve minor tautomeric impurities undetectable by routine NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
